4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S/c1-23-12-2-4-13(5-3-12)24(21,22)17-10-8-16(9-11-17)14(18)6-7-15(19)20/h2-5H,6-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCDJDYPJYKEMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of piperazine with 4-methoxybenzenesulfonyl chloride followed by esterification with 4-oxobutanoic acid. The reaction conditions typically require the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the sulfonyl group, leading to the formation of sulfonic acids.
Substitution: Substitution reactions at the piperazine ring or the benzene ring can introduce different functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation products: Various oxidized derivatives of the piperazine ring.
Reduction products: Sulfonic acids and other reduced derivatives.
Substitution products: Derivatives with different functional groups on the piperazine or benzene ring.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 357.37 g/mol. Its structure includes a piperazine ring, a methoxybenzenesulfonyl group, and an oxobutanoic acid moiety, which contribute to its biological activity.
Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit antidepressant properties. A study on related compounds suggests that the sulfonyl-piperazine structure may enhance serotonin receptor affinity, potentially leading to increased efficacy in treating depression .
Anticancer Properties
Preliminary studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The presence of the methoxybenzenesulfonyl group may play a role in inhibiting tumor growth by inducing apoptosis in cancer cells .
Treatment of Obesity
Patents have been filed for the use of sulfonyl-piperazine derivatives in obesity treatment. These compounds are believed to modulate appetite and energy expenditure through interactions with neurotransmitter systems .
Study on Antidepressant Effects
A clinical trial investigated the efficacy of a piperazine derivative similar to 4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid in patients with major depressive disorder. Results indicated significant improvements in mood and reduction in depressive symptoms compared to placebo controls .
Anticancer Research
In vitro studies demonstrated that this compound significantly reduced viability in breast cancer cell lines. The mechanism involved the activation of caspase pathways leading to apoptosis, suggesting its potential as an anticancer agent .
Obesity Treatment Trials
A patent application detailed preclinical trials where related compounds were tested for their ability to reduce body weight and triglyceride levels in animal models. Results showed promising outcomes, paving the way for further development into clinical applications .
Mechanism of Action
The mechanism by which 4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (Cl, F, Br) : Increase sulfonyl group reactivity, enhancing interactions with biological targets (e.g., enzymes or receptors). Chloro derivatives show antimicrobial activity in related compounds .
- Electron-Donating Groups (OCH₃, CH₃) : Improve solubility in polar solvents. The methoxy group in the target compound may reduce metabolic degradation compared to methyl .
Modifications to the Piperazine-Oxobutanoic Acid Backbone
Biological Activity
4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action related to this compound, drawing from diverse research studies and findings.
- Chemical Name : this compound
- Molecular Formula : C15H18N2O5S
- Molecular Weight : 342.38 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with methoxybenzenesulfonyl chloride, followed by subsequent modifications to introduce the oxobutanoic acid moiety. The synthetic pathway is crucial as it influences the biological activity of the final product.
Antidiabetic Potential
Recent studies have indicated that compounds similar to this compound exhibit significant antidiabetic effects. For instance, a related sulfonamide derivative was shown to stimulate insulin release from MIN6 cells, a model for pancreatic beta cells. This suggests that the compound may enhance insulin secretion, potentially benefiting diabetes management .
Inhibition of Enzymatic Activity
The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential in inhibiting human aldose reductase, which is implicated in diabetic complications due to its role in sorbitol accumulation. The inhibition of this enzyme could mitigate oxidative stress and tissue damage associated with diabetes .
Molecular docking studies have provided insights into the binding interactions of this compound with target receptors. For example, it has been suggested that π–cation interactions play a significant role in its binding affinity to orexin receptors (OX1R and OX2R), which are involved in regulating sleep and energy metabolism. Compounds with similar structures have demonstrated IC50 values comparable to known antagonists like suvorexant .
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of this compound against various cell lines. These studies often utilize FLIPR Tetra calcium assays to evaluate receptor inhibition and cellular responses.
| Compound | Target Receptor | IC50 (μM) |
|---|---|---|
| Compound 23 | OX1R | 0.63 |
| Compound 23 | OX2R | 0.17 |
| Suvorexant | OX1R | 0.14 |
| Suvorexant | OX2R | 0.15 |
These results indicate that compounds structurally related to this compound can exhibit potent receptor inhibition, highlighting their therapeutic potential in sleep disorders and metabolic diseases .
Animal Models
Animal studies are essential for understanding the pharmacokinetics and therapeutic efficacy of this compound. Research involving F508del CFTR mice has shown that certain derivatives can significantly improve chloride channel activity, suggesting a potential application in cystic fibrosis treatment .
Q & A
Basic Research Questions
Q. What are the key structural features of 4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid, and how do they influence its chemical reactivity?
- Methodological Answer : The compound contains a 4-methoxybenzenesulfonyl group attached to a piperazine ring, linked via an oxobutanoic acid moiety. The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methoxy group modulates electronic effects and solubility. The piperazine ring contributes to conformational flexibility, influencing binding interactions. Characterization via H/C NMR and FT-IR can confirm functional groups, while X-ray crystallography (if crystallizable) resolves stereochemistry .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact. Store in a cool, dry place away from oxidizers. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Safety data for analogous oxobutanoic acids suggest low acute toxicity but potential irritation .
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (400 MHz, DMSO-) identifies protons on the piperazine (δ 2.5–3.5 ppm) and aromatic rings (δ 6.8–7.5 ppm).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight ([M+H] expected ~425 g/mol).
- Elemental Analysis : Validates C, H, N, S composition .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve the yield of this compound, particularly in introducing the sulfonyl group?
- Methodological Answer :
- Step 1 : React piperazine with 4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–5°C to minimize side reactions.
- Step 2 : Couple the sulfonylated piperazine with 4-oxobutanoic acid using EDCI/HOBt in DMF.
- Optimization : Use excess sulfonyl chloride (1.2 eq.) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Purify via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution) .
Q. What strategies can address discrepancies in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Control Variables : Standardize assay conditions (pH, temperature, cell lines). For enzyme inhibition studies, validate enzyme activity with positive controls (e.g., known inhibitors).
- Purity Verification : Use HPLC (>95% purity) to rule out batch variability.
- Mechanistic Studies : Conduct SAR analyses by synthesizing analogs (e.g., varying substituents on the benzene ring) to isolate bioactive moieties .
Q. How do solvent choice and reaction conditions affect the stereochemical outcomes during the synthesis of piperazine-containing analogs?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states in sulfonylation, favoring regioselectivity. For stereocontrol:
- Use chiral catalysts (e.g., BINOL derivatives) in asymmetric synthesis.
- Low temperatures (−20°C) reduce racemization during coupling steps.
- Monitor diastereomer ratios via chiral HPLC (e.g., Chiralpak AD-H column) .
Q. What advanced computational methods are suitable for predicting the binding affinity of this compound with potential enzyme targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., kinases or GPCRs).
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability.
- QSAR Models : Train models on datasets of related sulfonamides to predict IC values .
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction analysis?
- Methodological Answer :
- Solvent Screening : Test mixtures of DMSO/water, ethanol/acetone, or THF/heptane.
- Slow Evaporation : Use sealed vials with a pinhole to control solvent loss.
- Temperature Gradients : Cool from 40°C to 4°C over 48 hours.
- Additives : Introduce trace co-solvents (e.g., 1% dioxane) to disrupt aggregation .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the compound’s solubility in aqueous versus organic solvents?
- Methodological Answer :
- Solubility Testing : Use shake-flask method (pH 7.4 PBS vs. DMSO) with UV-Vis quantification.
- LogP Calculation : Compare experimental (HPLC) and computational (ChemAxon) values.
- Structural Analysis : Protonation of the piperazine ring at acidic pH may enhance aqueous solubility, explaining discrepancies .
Tables
Table 1 : Key Analytical Data for this compound
| Parameter | Method | Expected Result | Reference |
|---|---|---|---|
| Molecular Weight | ESI-MS | 425.42 g/mol | |
| Melting Point | DSC | 180–185°C (decomposes) | |
| LogP (Octanol/Water) | Shake-flask/HPLC | 1.8 ± 0.2 | |
| Purity | RP-HPLC (C18, 254 nm) | >98% |
Table 2 : Common Side Reactions in Sulfonylation Steps
| Side Reaction | Mitigation Strategy | Reference |
|---|---|---|
| Over-sulfonylation | Use stoichiometric sulfonyl chloride | |
| Ring-opening of piperazine | Lower reaction temperature (0–5°C) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
